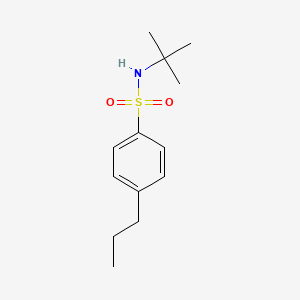

N-tert-butyl-4-propylbenzenesulfonamide

Descripción general

Descripción

N-tert-butyl-4-propylbenzenesulfonamide is an organic compound belonging to the class of sulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, with tert-butyl and propyl substituents. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymer chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-propylbenzenesulfonamide typically involves the reaction of 4-propylbenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-tert-butyl-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction of the sulfonamide group can yield amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

N-tert-butyl-4-propylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers and as a plasticizer.

Mecanismo De Acción

The mechanism of action of N-tert-butyl-4-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-butylbenzenesulfonamide

- N-ethylbenzenesulfonamide

- N-methylbenzenesulfonamide

Uniqueness

N-tert-butyl-4-propylbenzenesulfonamide is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the tert-butyl group enhances its steric hindrance, affecting its reactivity and interaction with other molecules. Additionally, the propyl group contributes to its hydrophobic character, influencing its solubility and biological activity.

Actividad Biológica

N-tert-butyl-4-propylbenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide functional group (-SO2NH2). They have been widely studied for their pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cellular function.

1. Enzyme Inhibition

Recent studies have highlighted the enzyme inhibition potential of this compound and related compounds. For instance:

- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown significant AChE inhibitory activity. In one study, several derivatives exhibited IC50 values ranging from 52.63 µM to 98.72 µM, indicating promising potential for treating conditions like Alzheimer's disease .

- α-Glucosidase Inhibition : This compound also demonstrated inhibitory effects on α-glucosidase, with some derivatives achieving IC50 values around 57.38 µM. This activity suggests potential applications in managing diabetes by delaying carbohydrate absorption .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for related sulfonamides against bacteria such as E. coli, S. aureus, and P. aeruginosa. For example, one derivative exhibited an MIC of 6.72 mg/mL against E. coli and 6.45 mg/mL against S. typhi .

- Broad Spectrum : The compound's activity extends to antifungal properties as well, with effective inhibition observed against Candida albicans and other fungal strains, indicating its broad-spectrum antimicrobial potential .

3. Anti-inflammatory Activity

The anti-inflammatory effects of sulfonamides are well-documented:

- Carrageenan-Induced Edema : In vivo studies demonstrated that certain derivatives could reduce carrageenan-induced paw edema in rats by over 90%, showcasing their potential as anti-inflammatory agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Derivative A | AChE Inhibition | IC50 = 52.63 µM | |

| Derivative B | Antimicrobial | MIC = 6.72 mg/mL against E. coli | |

| Derivative C | Anti-inflammatory | 94.69% edema reduction at 3h |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Interaction : The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis, thereby inhibiting bacterial growth .

- Receptor Modulation : Some studies suggest that modifications in the molecular structure can enhance lipophilicity and improve membrane penetration, potentially increasing efficacy against target cells .

Propiedades

IUPAC Name |

N-tert-butyl-4-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-5-6-11-7-9-12(10-8-11)17(15,16)14-13(2,3)4/h7-10,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJPFSQVTDLJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.